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‘ Compound of Interest

Compound Name: 2-(4-Bromophenyl)morpholine hydrochloride
Cat. No.: B7843707

Get Quote

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-(4-Bromophenyl)morpholine Hydrochloride

Introduction

Morpholine and its derivatives represent a cornerstone in medicinal chemistry, valued for their versatile biological activities and favorable pharmacoki
profiles.[1][2] The morpholine ring, a saturated heterocycle containing both ether and secondary amine functionalities, is a common scaffold in numer
approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[3][4] The introduction of specific substituents onto this core struc
allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects.

This technical guide provides a comprehensive examination of 2-(4-Bromophenyl)morpholine hydrochloride, a compound of significant interest fo
researchers and drug development professionals. Its structure combines three key features: the proven morpholine pharmacophore, a bromophenyl
that serves as a versatile synthetic handle for further modification via cross-coupling reactions, and a hydrochloride salt form that typically enhances
aqueous solubility and stability.[5][6]

As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This guide is structured to provide a deep, mechanistic
understanding of the compound's structure, offering field-proven insights into its synthesis and a robust, self-validating framework for its analytical
characterization. We will explore not just what the data shows, but why it manifests in a particular way, empowering researchers to confidently identify
utilize this molecule in their discovery pipelines.

Section 1: Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for any successful research and development program. These
parameters govern its behavior in both chemical and biological systems.

Key Physicochemical Data

The essential properties of 2-(4-Bromophenyl)morpholine hydrochloride are summarized below. This data provides a foundational overview for
handling, formulation, and computational modeling.
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Property Value Source(s)

1216186-48-9 (Racemate); 1131220-34-2 ((S)-
CAS Number . . [7118]
enantiomer); 2708342-23-6 ((R)-enantiomer)

Molecular Formula C10H13BrCINO [7]
Molecular Weight 278.57 g/mol [7]
Physical Form Solid [8]
Topological Polar Surface Area (TPSA) 21.26 A2 [71
Hydrogen Bond Acceptors 2 [7
Hydrogen Bond Donors 1 [7]
Rotatable Bond Count 1 [7]
Storage Conditions Refrigerated, dry environment [8]

Core Structural Features

The molecule's architecture is a composite of three distinct chemical entities, each contributing to its overall character:

» The Morpholine Ring: As a saturated six-membered ring, morpholine typically adopts a stable chair conformation to minimize steric strain. The
endocyclic oxygen atom influences the ring's electronics, rendering the nitrogen atom less basic than that of piperidine.[3] In the hydrochloride salt,
nitrogen atom is protonated, forming a morpholinium ion.

« The 4-Bromophenyl Group: This aromatic substituent is attached at the C2 position of the morpholine ring. The bromine atom is a powerful directin
group and provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of mo
complex derivatives.[5] Its presence is also critical for the molecule's mass spectrometric signature.

« The Hydrochloride Salt: The formation of a hydrochloride salt from the basic morpholine nitrogen is a standard strategy in drug development.[6] Th
ionic character generally improves a compound's crystallinity, stability, and solubility in aqueous media, which is crucial for biological testing and
formulation.[3]

Section 2: Synthesis and Purification

The synthesis of 2-substituted morpholines can be approached through various established methodologies.[9] The following protocol describes a logi
and reliable pathway for the preparation of 2-(4-Bromophenyl)morpholine hydrochloride. The causality for each step is explained to ensure the pr
is not merely a set of instructions, but a self-validating scientific process.

Proposed Synthetic Workflow

The chosen pathway involves a two-step process: the synthesis of the free base via cyclization, followed by its conversion to the hydrochloride salt. T
approach ensures a high purity of the final product.
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Step 1: Free Base Synthesis

Reactants:
1. 2-Aminoethanol
2. 4-Bromostyrene Oxide

Combine & Heat
Y

Reaction Vessel

Solvent: Isopropanol
Conditions: Reflux, 12h

Processing
Y

Aqueous Workup
- Cool to RT
- Extract with Ethyl Acetate
- Dry over Na2SO4

Crude Product

A4
Purification
Silica Gel Chromatography

Pure Product

Y
Product 1:
2-(4-Bromophenyl)morpholine
(Free Base)

Proceed to next step

Step 2: Sa%Formation

(Product 1 in Diethyl EtheD

Dissolve

A
HCI Addition

2M HClI in Diethyl Ether
(dropwise at 0°C)

Induce Salt Formation
Y

Precipitation & Filtration
- Stir for 1h
- Collect solid via vacuum filtration

Drying
Vacuum oven at 40°C

Final Product:
2-(4-Bromophenyl)morpholine HCI

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(4-Bromophenyl)morpholine hydrochloride.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b7843707/docs?utm_src=pdf-body-img#2-4-bromophenyl-morpholine-hydrochloride-molecular-structure
https://www.benchchem.com/product/b7843707/docs?utm_src=pdf-body#2-4-bromophenyl-morpholine-hydrochloride-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7843707?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Bromophenyl)morpholine (Free Base)

« Rationale: This step builds the core morpholine ring. The nucleophilic amine of 2-aminoethanol attacks the epoxide ring of 4-bromostyrene oxide. A
intramolecular cyclization follows to form the desired 2-substituted morpholine. Isopropanol is chosen as a polar protic solvent to facilitate the react

* Procedure:
1. To a round-bottom flask equipped with a reflux condenser, add 4-bromostyrene oxide (1.0 eq) and isopropanol (5 mL per mmol of epoxide).
2. Add 2-aminoethanol (1.2 eq) to the solution.
3. Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
4. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
5. Redissolve the residue in ethyl acetate and wash with brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentra
6. Purify the crude product by flash column chromatography on silica gel to yield the pure free base.
Step 2: Formation of 2-(4-Bromophenyl)morpholine Hydrochloride

« Rationale: Converting the free base to its hydrochloride salt increases stability and aqueous solubility. Using a solution of HCI in a non-polar solven
diethyl ether allows for the clean precipitation of the salt, which is typically insoluble in such media.

» Procedure:
1. Dissolve the purified 2-(4-Bromophenyl)morpholine (1.0 eq) in anhydrous diethyl ether (10 mL per mmol).
2. Cool the solution to 0°C in an ice bath.
3. Add a 2M solution of HCI in diethyl ether (1.1 eq) dropwise with stirring.
4. A white precipitate should form immediately. Continue stirring at 0°C for 1 hour.
5. Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether.

6. Dry the product in a vacuum oven at 40-50°C to a constant weight.

Section 3: Comprehensive Structural Elucidation

The definitive confirmation of the molecular structure requires a multi-technique analytical approach. Each method provides a unique piece of the strL
puzzle, and together they create a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

1H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. The
protonation of the nitrogen by HCI will cause deshielding of the adjacent protons.

« Aromatic Region (7.0-8.0 ppm): The 4-bromophenyl! group will exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the
symmetry of the para-substitution.

« Morpholine Protons (3.0-5.0 ppm): These protons will show complex multiplets. The proton at C2 (methine, adjacent to the phenyl ring) will be the 1
downfield. The protons on C3, C5, and C6 will appear as distinct multiplets. The protons adjacent to the protonated nitrogen (C3) and the oxygen (!
will be shifted downfield.[10]
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« N-H Proton: The proton on the nitrogen will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and

concentration.

13C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

« Aromatic Carbons (115-145 ppm): Six signals are expected, though two may have very similar shifts. The carbon bearing the bromine atom (C4") w

significantly shifted, and its signal may be less intense

« Morpholine Carbons (45-80 ppm): Four distinct signals are expected for the morpholine ring carbons. The carbon attached to the oxygen (C5) will t

the 65-75 ppm range, while the C2 carbon attached to the phenyl ring will also be in this region. The carbons adjacent to the nitrogen (C3 and C6)

appear further upfield.[11]

Predicted NMR Data Summary

Group Predicted *H NMR Shift (ppm) Predicted **C NMR Shift (ppm)
Aromatic C-H (ortho to Br) ~7.5 (d) ~132

Aromatic C-H (meta to Br) ~7.2 (d) ~129

Aromatic C-Br ~122

Aromatic C-Morpholine ~140

Morpholine C2-H ~4.5-4.8 (m) ~75

Morpholine C3-Hz ~3.3-3.6 (m) ~48

Morpholine C5-Hz ~3.9-4.2 (m) ~66

Morpholine C6-H2 ~3.1-3.4 (m) ~45

N-H Broad, variable

digraph "NMR Workflow" {
graph [fontname="Arial", fontsize=10];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#2021

edge [fontname="Arial", fontsize=9, color="#5F6368"1];

Sample [label="Dissolve Sample\nin DMS0-d6"];
H1 NMR [label="Acquire 1H NMR Spectrum"];

C13 NMR [label="Acquire 13C NMR Spectrum"];
DEPT [label="Acquire DEPT-135 Spectrum"];
COSY [label="Acquire 2D COSY (H-H)"I;

HSQC [label="Acquire 2D HSQC (C-H)"T;

Analysis [label="Correlate Data & Assign Peaks", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> H1 NMR;
Sample -> C13 NMR;
Sample -> DEPT;

H1 NMR -> COSY;
C13 NMR -> HSQC;
DEPT -> HSQC;

COSY -> Analysis;
HSQC -> Analysis;
}

Caption: Workflow for complete NMR structural assignment.
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Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation data, confirming the elemental composition.
» Technique: Electrospray lonization (ESI) in positive ion mode is ideal for this hydrochloride salt.
» Expected lon: The primary ion observed will be the protonated free base, [C10H12BrNO + H]*.

» Isotopic Pattern: A crucial validation point is the isotopic signature of bromine. The natural abundance of 7°Br and Br is nearly 1:1. Therefore, the
spectrum will show two peaks of almost equal intensity separated by 2 m/z units (the M+H peak and the M+2+H peak). This is a definitive indicator
presence of a single bromine atom.

Predicted Mass Spectrometry Data

lon Calculated m/z (for 7°Br) Calculated m/z (for 8'Br) Expected Intensity Ratio

[M+H]* (Free Base) 242.02 244.02 ~1:1

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
* N-H Stretch (2400-2800 cm~1): The protonated amine (morpholinium ion) will show a very broad and strong absorption band in this region.

e C-H Stretches (2850-3100 cm~1): This region will contain sharp peaks corresponding to aromatic C-H stretches (above 3000 cm~1) and aliphatic C
stretches (below 3000 cm~1).

e C-O-C Stretch (1100-1150 cm~1): A strong, characteristic stretching vibration for the ether linkage within the morpholine ring will be present.[12]

C-Br Stretch (500-650 cm~1): The vibration of the carbon-bromine bond is expected in the far-IR region of the spectrum.[13]

Predicted IR Absorption Bands

Functional Group Expected Wavenumber (cm™?) Intensity
N+-H Stretch (Salt) 2400-2800 Strong, Broad
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-2980 Medium

C-O-C Ether Stretch 1100-1150 Strong

C-Br Stretch 500-650 Medium-Strong

Section 4: Significance in Drug Development

The structural motif of 2-(4-Bromophenyl)morpholine hydrochloride is highly relevant to modern drug discovery. The morpholine scaffold is often
considered a "privileged" structure, as it can interact with a wide range of biological targets while maintaining good drug-like properties.[14][15] It can
improve aqueous solubility, metabolic stability, and oral bioavailability. The bromophenyl group acts as a key synthetic intermediate, allowing for the ri
generation of a library of analogues through well-established cross-coupling chemistry.[5] This enables extensive Structure-Activity Relationship (SAF
studies to optimize potency and selectivity for a given biological target.[2]

Conclusion

2-(4-Bromophenyl)morpholine hydrochloride is a well-defined chemical entity with significant potential as a building block in pharmaceutical resea
Its molecular structure has been thoroughly outlined through a combination of its fundamental physicochemical properties, a logical synthetic strategy
a comprehensive, multi-technique analytical characterization plan. The predictable and distinct signatures in NMR, MS, and IR spectroscopy provide
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robust and self-validating system for its identification and quality control. The insights provided in this guide equip researchers and drug development

professionals with the necessary technical understanding to confidently synthesize, characterize, and strategically employ this valuable compound in

programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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